molecular formula C4H10NO7P B1205874 4-(Phosphonooxy)-L-threonine

4-(Phosphonooxy)-L-threonine

Cat. No.: B1205874
M. Wt: 215.1 g/mol
InChI Key: FKHAKIJOKDGEII-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-L-Threonine-5-Monophosphate is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of L-threonine and plays a crucial role in various biochemical processes. The compound has the chemical formula C4H10NO7P and a molecular weight of 215.098 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-L-Threonine-5-Monophosphate typically involves the NAD(P)-dependent oxidation of 4-(phosphohydroxy)-L-threonine. This reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase, which converts the substrate into 2-amino-3-oxo-4-(phosphohydroxy)butyric acid. This intermediate then spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-L-Threonine-5-Monophosphate undergoes several types of chemical reactions, including oxidation and decarboxylation. The primary reaction involves the oxidation of 4-(phosphohydroxy)-L-threonine to form 2-amino-3-oxo-4-(phosphohydroxy)butyric acid, followed by spontaneous decarboxylation .

Common Reagents and Conditions: The oxidation reaction is catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase in the presence of NAD(P) as a cofactor. The reaction conditions typically involve a buffered aqueous solution at physiological pH .

Major Products: The major products formed from these reactions are 2-amino-3-oxo-4-(phosphohydroxy)butyric acid and 3-amino-2-oxopropyl phosphate .

Scientific Research Applications

4-Hydroxy-L-Threonine-5-Monophosphate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is involved in the biosynthesis of pyridoxal 5’-phosphate, an essential cofactor in many enzymatic reactions . The compound is also used in studies related to vitamin B6 metabolism and its role in various biological processes .

Comparison with Similar Compounds

Comparison: 4-Hydroxy-L-Threonine-5-Monophosphate is unique due to its specific role in the biosynthesis of pyridoxal 5’-phosphate. While similar compounds like O-Phospho-4-hydroxy-L-threonine and 4-Phosphonooxy-L-threonine also participate in related biochemical pathways, 4-Hydroxy-L-Threonine-5-Monophosphate’s specific enzymatic reactions and products distinguish it from these analogues .

Properties

Molecular Formula

C4H10NO7P

Molecular Weight

215.1 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1

InChI Key

FKHAKIJOKDGEII-GBXIJSLDSA-N

SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

physical_description

Solid

Synonyms

4-(phosphohydroxy)-L-threonine
4-phospho-hydroxy-threonine
4-phosphohydroxythreonine
4-phosphothreonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Phosphonooxy)-L-threonine
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4-(Phosphonooxy)-L-threonine
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4-(Phosphonooxy)-L-threonine
Reactant of Route 4
4-(Phosphonooxy)-L-threonine
Reactant of Route 5
4-(Phosphonooxy)-L-threonine
Reactant of Route 6
4-(Phosphonooxy)-L-threonine

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